molecular formula C16H20N2O3S B458622 3-[2-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)ACETYL]-1-(4-METHYLPHENYL)THIOUREA

3-[2-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)ACETYL]-1-(4-METHYLPHENYL)THIOUREA

Cat. No.: B458622
M. Wt: 320.4g/mol
InChI Key: OMIMSKLWXHHKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a thiourea group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-acetic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and phenyl group contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(2-methylphenyl)thiourea
  • N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-chlorophenyl)thiourea

Uniqueness

N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4g/mol

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[(4-methylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C16H20N2O3S/c1-10-4-6-12(7-5-10)17-15(22)18-13(19)8-11-9-16(2,3)21-14(11)20/h4-7,11H,8-9H2,1-3H3,(H2,17,18,19,22)

InChI Key

OMIMSKLWXHHKQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)CC2CC(OC2=O)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)CC2CC(OC2=O)(C)C

Origin of Product

United States

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